GCN2iB acetate
Overview
Description
GCN2iB acetate is a chemical compound known for its role as an inhibitor of general control nonderepressible 2 (GCN2), a protein kinase involved in the integrated stress response pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GCN2iB acetate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by chemical suppliers. general steps include:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as nucleophilic substitution and condensation.
Final Coupling and Acetylation: The final steps involve coupling the intermediate compounds and acetylation to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
GCN2iB acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
GCN2iB acetate has a wide range of scientific research applications, including:
Cancer Research: It is used to sensitize cancer cells to treatments like L-asparaginase, making it a valuable tool in cancer therapy.
Neurodegenerative Diseases: Research has shown its potential in reducing toxicity and delaying disease progression in models of amyotrophic lateral sclerosis.
Metabolic Disorders: It has been studied for its role in ameliorating hyperglycemia and insulin resistance in type 2 diabetes.
Cell Biology: This compound is used to study the integrated stress response pathway and its effects on cellular metabolism and protein synthesis.
Mechanism of Action
GCN2iB acetate exerts its effects by inhibiting the activity of GCN2, a protein kinase that senses amino acid deprivation and activates the integrated stress response pathway. This inhibition leads to:
Reduced Phosphorylation of eIF2α: This reduces global protein synthesis and promotes the expression of stress response genes.
Modulation of Metabolic Pathways: It affects pathways involved in glucose metabolism and lipogenesis, contributing to its therapeutic effects in metabolic disorders.
Neuroprotection: By reducing protein aggregation and toxicity, it offers neuroprotective effects in neurodegenerative disease models.
Comparison with Similar Compounds
Similar Compounds
Ponatinib: Another ATP-competitive inhibitor that can paradoxically activate GCN2.
Neratinib: Known to activate GCN2 through similar mechanisms.
Dovitinib: Also activates GCN2 by binding to the ATP pocket.
Uniqueness of GCN2iB Acetate
This compound is unique due to its high specificity and potency as a GCN2 inhibitor. Unlike other inhibitors, it has been shown to effectively sensitize cancer cells to specific treatments and modulate metabolic pathways, making it a valuable tool in both cancer research and the study of metabolic disorders .
Properties
CAS No. |
2183470-13-3 |
---|---|
Molecular Formula |
C20H16ClF2N5O5S |
Molecular Weight |
511.9 g/mol |
IUPAC Name |
acetic acid;N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4) |
InChI Key |
QNHLMBSUYPVOLX-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GCN2iB; GCN2iB acetate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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